molecular formula C11H10BrN B053363 4-Bromo-2,6-dimethylquinoline CAS No. 123637-45-6

4-Bromo-2,6-dimethylquinoline

Cat. No.: B053363
CAS No.: 123637-45-6
M. Wt: 236.11 g/mol
InChI Key: VNQOVTVVZJAQBW-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dimethylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-dimethylquinoline can be achieved through several methods. One common approach involves the bromination of 2,6-dimethylquinoline using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as chloroform or dichloromethane, and the temperature is maintained at a moderate level to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. Additionally, the use of recyclable catalysts and green chemistry principles can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,6-dimethylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides under specific conditions.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2,6-dimethylquinoline.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

4-Bromo-2,6-dimethylquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Quinoline derivatives, including this compound, are investigated for their anticancer, antimicrobial, and antiviral properties.

    Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dimethylquinoline involves its interaction with specific molecular targets. For instance, it can act as a tyrosine kinase inhibitor by competitively binding to the ATP site of the epidermal growth factor receptor (EGFR). This inhibition disrupts the signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

  • 2-Bromo-4,6-dimethylquinoline
  • 4-Hydroxy-2-quinoline
  • 2,4-Dimethylquinoline

Comparison: 4-Bromo-2,6-dimethylquinoline is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and potential applications. Compared to 2-Bromo-4,6-dimethylquinoline, it has a different substitution pattern that affects its chemical behavior and biological activity. The presence of a hydroxyl group in 4-Hydroxy-2-quinoline introduces additional hydrogen bonding interactions, influencing its solubility and reactivity.

Properties

IUPAC Name

4-bromo-2,6-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-7-3-4-11-9(5-7)10(12)6-8(2)13-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQOVTVVZJAQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566635
Record name 4-Bromo-2,6-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123637-45-6
Record name 4-Bromo-2,6-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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